molecular formula C16H13N3O5S B3242949 Ethyl 4-((1,3-dioxoisoindolin-2-yl)oxy)-2-(methylthio)pyrimidine-5-carboxylate CAS No. 15400-45-0

Ethyl 4-((1,3-dioxoisoindolin-2-yl)oxy)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B3242949
CAS No.: 15400-45-0
M. Wt: 359.4 g/mol
InChI Key: JZMPRJSQYDZVKI-UHFFFAOYSA-N
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Description

Ethyl 4-((1,3-dioxoisoindolin-2-yl)oxy)-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 1,3-dioxoisoindolin-2-yloxy substituent at position 4 and a methylthio group at position 2. The compound is synthesized via nucleophilic substitution reactions using ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as a key precursor .

Properties

IUPAC Name

ethyl 4-(1,3-dioxoisoindol-2-yl)oxy-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-3-23-15(22)11-8-17-16(25-2)18-12(11)24-19-13(20)9-6-4-5-7-10(9)14(19)21/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMPRJSQYDZVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1ON2C(=O)C3=CC=CC=C3C2=O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101120294
Record name Ethyl 4-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-(methylthio)-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15400-45-0
Record name Ethyl 4-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-(methylthio)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15400-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-(methylthio)-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-((1,3-dioxoisoindolin-2-yl)oxy)-2-(methylthio)pyrimidine-5-carboxylate is a compound of significant interest in pharmaceutical research due to its unique structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrimidine derivatives, characterized by the presence of both a pyrimidine ring and an isoindolinone moiety. Its molecular formula is C₁₄H₁₅N₃O₅S, with a molecular weight of approximately 315.35 g/mol. The structure allows for various modifications that can enhance its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₅S
Molecular Weight315.35 g/mol
CAS Number15400-45-0
SolubilitySoluble in DMSO

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anti-cancer properties.
  • Receptor Binding : Studies suggest that it can bind to various receptors, influencing cellular signaling pathways.
  • Anticancer Activity : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further development as an anti-cancer agent.

Case Studies and Research Findings

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation .
  • Enzyme Inhibition : Research conducted by the Royal Society of Chemistry demonstrated that the compound effectively inhibits dihydropyrimidine dehydrogenase (DPD), an enzyme critical for pyrimidine metabolism. Inhibition of DPD can enhance the efficacy of certain chemotherapeutic agents .
  • Receptor Interaction : A recent investigation highlighted the compound's ability to modulate the activity of specific G-protein coupled receptors (GPCRs), which play a crucial role in various physiological processes .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits dihydropyrimidine dehydrogenase
Anticancer ActivityInduces apoptosis in cancer cell lines
Receptor BindingModulates GPCR activity

Applications in Pharmaceutical Development

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Cancer Therapy : Its potential as an anti-cancer agent is under investigation, particularly for targeting breast and other solid tumors.
  • Metabolic Disorders : The inhibition of DPD suggests possible applications in enhancing the effectiveness of existing therapies for metabolic disorders.

Comparison with Similar Compounds

Table 2: Physicochemical Properties and Bioactivity

Compound Name Melting Point (°C) Solubility Bioactivity
Ethyl 4-((1,3-dioxoisoindolin-2-yl)oxy)-2-(methylthio)pyrimidine-5-carboxylate Not reported Likely moderate in organic solvents (DMF, DCM used in synthesis) Intermediate in kinase inhibitors (e.g., ); phthalimide may confer anti-inflammatory properties
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 190.9 Ethanol-soluble Antibacterial, calcium channel blocking
Ethyl 4-(cyclobutylamino)-2-(methylthio)pyrimidine-5-carboxylate Not reported Predicted density: 1.25 g/cm³ Structural analog of kinase inhibitor intermediates (similar to )

Key Observations:

  • Solubility: The phthalimide group in the target compound may improve solubility in polar aprotic solvents, facilitating reactions in DMF or DCM .

Mechanistic and Functional Comparisons

  • Electrophilic Reactivity: The methylthio group at position 2 enhances electrophilicity, enabling nucleophilic attacks at position 3. This is exploited in the synthesis of kinase inhibitors (e.g., ) .
  • Pharmacophore Potential: The thioxo group in and participates in hydrogen bonding, critical for receptor interactions, whereas the phthalimide group in the target compound may act as a steric or electronic modulator .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-((1,3-dioxoisoindolin-2-yl)oxy)-2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-((1,3-dioxoisoindolin-2-yl)oxy)-2-(methylthio)pyrimidine-5-carboxylate

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